molecular formula C21H23ClN4O2 B6013380 3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole

3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B6013380
M. Wt: 398.9 g/mol
InChI Key: WQDYPHKXONTAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound with potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring, a piperazine moiety, and chlorophenyl and methoxyphenyl groups, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the oxadiazole core.

    Attachment of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
  • 2-(p-Methoxyphenyl)-3-(m-chlorophenyl)acrylonitrile
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid

Uniqueness

3-(3-Chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-15-13-26(18-8-3-4-9-19(18)27-2)11-10-25(15)14-20-23-21(24-28-20)16-6-5-7-17(22)12-16/h3-9,12,15H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDYPHKXONTAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.